molecular formula C11H17Cl2N3O B1397584 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride CAS No. 1219967-23-3

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride

Cat. No.: B1397584
CAS No.: 1219967-23-3
M. Wt: 278.18 g/mol
InChI Key: DTKJLDRLHDTALZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which combines a pyrimidine ring with a piperidine moiety, making it valuable in drug development and molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride typically involves several steps. One common method includes the reaction of 6-chloropyrimidine with 2-(3-piperidinyl)ethanol under specific conditions to form the desired ether linkage. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, to form different derivatives.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced piperidine compounds, and hydrolyzed products such as alcohols and pyrimidines .

Scientific Research Applications

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:

    Drug Development: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases.

    Molecular Biology: It is employed in studies involving DNA and RNA interactions due to its ability to bind to nucleic acids.

    Agriculture: The compound has shown potential as a pesticide, effective against various plant pathogens.

    Material Science: It is used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, and enzymes, affecting their function and activity. In drug development, it may act as an inhibitor or modulator of specific biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
  • 4-Chloro-6-(3-piperidinyl)oxy pyrimidine hydrochloride

Uniqueness

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride is unique due to its specific ether linkage and the combination of pyrimidine and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

4-chloro-6-(2-piperidin-3-ylethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.ClH/c12-10-6-11(15-8-14-10)16-5-3-9-2-1-4-13-7-9;/h6,8-9,13H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJLDRLHDTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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